![molecular formula C22H25N3O2S2 B2958334 N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide CAS No. 851715-22-5](/img/structure/B2958334.png)

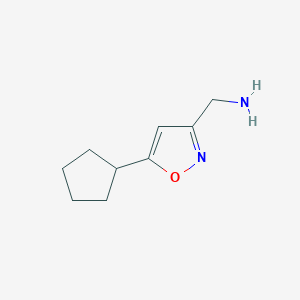

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a cyclopentylamino group and a sulfanylindol group.Chemical Reactions Analysis

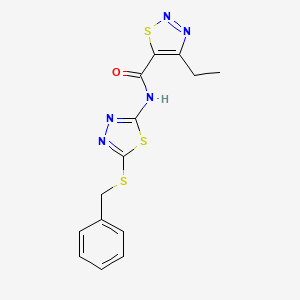

The chemical reactions involved in the synthesis of thiophene derivatives can be complex and varied. For instance, Wang’s group demonstrated that the nature of the sulfur reagent has a significant impact on reaction selectivity . In one example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) underwent a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Applications De Recherche Scientifique

Synthesis and Chemical Properties

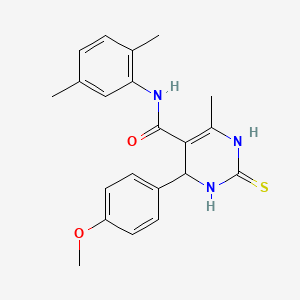

A key aspect of the research on N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide involves its synthesis and the exploration of its chemical properties through various chemical reactions. For instance, a study by Abaee and Cheraghi (2013) demonstrated the efficiency of a four-component Gewald reaction under organocatalyzed aqueous conditions to form 2-amino-3-carboxamide derivatives of thiophene, highlighting a method that could potentially be adapted for the synthesis of complex molecules like the one Abaee & Cheraghi, 2013.

Structural and Functional Analyses

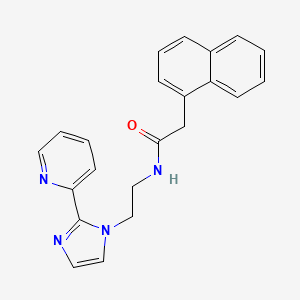

Research on compounds structurally related to N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide often focuses on understanding their structural and functional characteristics. For example, the work by Schroer and Abram (2009) on novel thiourea derivatives of α-amino acids and their oxorhenium(V) complexes provides insight into how modifying the chemical structure can influence the binding properties and potentially the functionality of such compounds Schroer & Abram, 2009.

Biological Activities and Applications

The exploration of biological activities and potential applications is a crucial research area for compounds like N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide. Research by Ghorab et al. (2013) on antiproliferative activity of novel thiophene and thienopyrimidine derivatives showcases the potential for such compounds to be used in therapeutic contexts, especially in targeting cancer cells Ghorab et al., 2013.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As it is intended for research use only and not for human or veterinary use, it should be handled with appropriate safety measures in a research setting.

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S2/c26-21(24-16-6-1-2-7-16)15-29-20-14-25(18-9-4-3-8-17(18)20)12-11-23-22(27)19-10-5-13-28-19/h3-5,8-10,13-14,16H,1-2,6-7,11-12,15H2,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJHBISTGBMVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)

![3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2958254.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)

![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate](/img/structure/B2958259.png)

![N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2958260.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2958261.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2958264.png)

![2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid](/img/structure/B2958265.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2958274.png)